4-phenoxybutanethioic S-acid
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Description
4-phenoxybutanethioic S-acid is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of a phenoxy group attached to a butanethioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxybutanethioic S-acid typically involves the following steps:
Starting Materials: The synthesis begins with phenol and butanethioic acid as the primary starting materials.
Formation of Phenoxybutane: Phenol is reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form
Properties
IUPAC Name |
4-phenoxybutanethioic S-acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-10(13)7-4-8-12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZHDNOZPHDYSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703697 |
Source
|
Record name | 4-Phenoxybutanethioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75434-70-7 |
Source
|
Record name | 4-Phenoxybutanethioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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